1-Bromo-1-Fluoro-2-Butanone
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Overview
Description
1-Bromo-1-Fluoro-2-Butanone is an organic compound with the molecular formula C4H6BrFO It is a halogenated ketone, characterized by the presence of both bromine and fluorine atoms attached to the butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-1-Fluoro-2-Butanone can be synthesized through several methods. One common approach involves the halogenation of 2-butanone. The process typically includes the following steps:
Bromination: 2-Butanone is treated with bromine in the presence of a catalyst, such as iron(III) bromide, to introduce the bromine atom.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like hydrogen fluoride or a fluorine gas mixture.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-1-Fluoro-2-Butanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 1-Fluoro-2-Butanone.
Reduction: The compound can be reduced to 1-Bromo-1-Fluoro-2-Butanol using reducing agents like sodium borohydride.
Oxidation: Oxidizing agents, such as potassium permanganate, can oxidize the compound to produce 1-Bromo-1-Fluoro-2-Butanoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide in aqueous solution.
Reduction: Sodium borohydride in methanol.
Oxidation: Potassium permanganate in acidic medium.
Major Products:
Nucleophilic Substitution: 1-Fluoro-2-Butanone.
Reduction: 1-Bromo-1-Fluoro-2-Butanol.
Oxidation: 1-Bromo-1-Fluoro-2-Butanoic acid.
Scientific Research Applications
1-Bromo-1-Fluoro-2-Butanone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound can be used to study enzyme mechanisms and protein interactions due to its reactive halogen atoms.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Bromo-1-Fluoro-2-Butanone involves its reactivity towards nucleophiles and electrophiles. The presence of both bromine and fluorine atoms makes it a versatile intermediate in various chemical reactions. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions, while the fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
1-Bromo-2-Butanone: Lacks the fluorine atom, making it less reactive in certain nucleophilic substitution reactions.
1-Fluoro-2-Butanone: Lacks the bromine atom, reducing its versatility in synthetic applications.
1-Bromo-1-Chloro-2-Butanone: Contains chlorine instead of fluorine, resulting in different reactivity and stability profiles.
Uniqueness: 1-Bromo-1-Fluoro-2-Butanone is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. This dual halogenation enhances its reactivity and makes it a valuable intermediate in organic synthesis and other applications.
Properties
Molecular Formula |
C4H6BrFO |
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Molecular Weight |
168.99 g/mol |
IUPAC Name |
1-bromo-1-fluorobutan-2-one |
InChI |
InChI=1S/C4H6BrFO/c1-2-3(7)4(5)6/h4H,2H2,1H3 |
InChI Key |
CCBSNUUXPMXMSU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(F)Br |
Origin of Product |
United States |
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